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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90101G
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00273J
Carbon-based fluorescent nanoparticles are an emerging class of nanoparticles for targeted bioimaging and biomedical applications. We present a facile microwave-assisted approach for synthesizing carbon nanoparticles with bright red fluorescence using ethanolic extracts of Spinacia oleracea leaves, with a quantum yield of 94.67%. These nanoparticles, called CNPs, of size 98 ± 20 nm, demonstrated fluorescence emission in the near-infrared (NIR) region between 650 and 700 nm, independent of the excitation wavelength. Upon excitation at a wavelength of 410 nm, they exhibit an emission maximum peak at 672 nm. The significant uptake of CNPs by mammalian cells and zebrafish larvae highlights their potential as a bioimaging agent in diverse biomedical applications in vivo. Furthermore, these quantum dots enhance cellular proliferation and migration as observed by wound healing assay in mammalian cells, indicating their possible application in tissue engineering and regenerative medicine. These findings suggest that the biosynthesized carbon nanoparticles possess significant potential for biomedical applications, which can serve as a robust benchmark for researchers towards promoting sustainability.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90095A
Correction for ‘DFT investigation of the oxygen reduction reaction over nitrogen (N) doped graphdiyne as an electrocatalyst: the importance of pre-adsorbed OH* and the solvation effect’ by Yuelin Wang et al., Mater. Adv., 2023, https://doi.org/10.1039/d3ma00502j.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00430A
Compared with traditional drug delivery systems, stimuli-responsive injectable hydrogels exhibit sol–gel transition in response to external stimuli, thus showing significant advantages in the on-demand release of drug molecules. Among them, chitosan-based stimuli-responsive injectable hydrogels have attracted considerable attention due to their excellent biocompatibility. However, the complex components, complicated preparation processes, and toxic chemical crosslinking agents make translating chitosan-based stimuli-responsive injectable hydrogels into clinical applications difficult. In this work, a facile and one-step method was developed to fabricate a stimuli-responsive chitosan-based injectable hydrogel based on the dynamic Schiff's base reaction. The hydrogel exhibited excellent stimuli-responsive properties and thixotropic features, including pH-responsive, self-healable, and injectable properties. Bovine serum albumin (BSA) and fluorescein isothiocyanate-dextran (FITC-dextran) were used as drug models to evaluate the on-demand release profiles of the hydrogel in different pH environments. The increased acidity triggers the release of both BSA and FITC-dextran from the hydrogel. No obvious cytotoxicity of the hydrogel extract was observed from Live/dead and alamarBlue assays on HEK 293 cells. The stimuli-responsive chitosan-based injectable hydrogel system is a promising candidate for on-demand drug release in response to pH stimuli.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00302G
Low molecular weight benzoyl pyrazinium (BP) salts with different structures have been synthesized and analyzed for their photophysical properties. All BP salts studied were found to be optically active in the visible region with structural variations influencing their emission energies. Further, a strong concentration dependence was observed for each BP, whereby dilute solutions had higher emission energies, greater emission intensities and increased recombination lifetimes. NMR data shows that rates of molecular diffusion are slower at higher concentrations suggesting the formation of solution-phase aggregates is responsible for concentration-dependent photophysical behavior, with internal quenching affecting the observed emission at high concentrations. Reliable correlations between energies of excitation and emission were also demonstrated, suggesting that photophysical properties depend on a combination of chemical structure, concentration, and energy of photoexcitation. The BP salts discussed here represent a promising class of easily synthesized low molecular weight organic molecules with tunable emission properties.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00343D
In this study, we developed two novel sky blue fluorescent fluorophores comprising ethyl alcohol (FOH) and ethanethiol (FSH) units appended to fluoranthene at the periphery. Single Crystal X-Ray Diffraction (SC-XRD) studies reveal that the molecular flexibility of alkyl chains leads to distinct diagonal (FOH) and ladder (FSH) shaped supramolecular arrangements in the crystal lattices. Detailed photophysical and DFT studies showed that FOH and FSH demonstrate high sensitivity and selectivity towards the detection of trinitrophenol (TNP). FSH exhibits high quenching efficiency (∼84%), a rate constant of KSV = 1.1 × 104 M−1 with a limit of detection of ∼97 ppm in THF, and ∼76 ppm in river water. Mechanistic investigation through NMR and SC-XRD of the FSH adduct with 1,3-dinitrobenzene (DNB) reveal strong π–π interactions (3.518 Å). Furthermore, photoinduced electron transfer occurs from the fluorophores to the nitro analytes and leads to strong intermolecular interactions using the static quenching mechanism. Both fluorophores were employed in advanced surveillance to identify finger marks on a wide range of substrates (glass, cellophane tape, aluminium foil and floor tiles) with different resolutions to provide an unadorned and lucrative method for viewing the latent fingerprints (LFPs) with exceptionally consistent evidence of up to level 3 and without the requirement for post-treatments, leading to promising applications for onsite forensic analysis. Furthermore, FOH and FSH were evaluated in 72 hpf zebrafish larvae/embryos to demonstrate the non-toxicological behaviour and fluorescence imaging/tracking.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00429E
The rapid advancement of nanomaterials has paved the way for various technological breakthroughs, and MXenes, in particular, have gained substantial attention due to their unique properties such as high conductivity, broad-spectrum absorption strength, and tunable band gaps. This article presents the impact of the process parameters on the structural and optical properties of a Ti3C2Tx MXene for application in ultrafast dynamics. The synthesis of a singular-phase MXene derived from the MAX phase Ti3AlC2 was validated through X-ray diffraction (XRD) and Raman spectroscopy analyses. The complete etching of Al and increase in the interplanar distance are also observed upon centrifugation at a very high speed. The influence of varying centrifugation speeds, expressed in rotations per minute (rpm), has been employed to understand the ultrafast spectrum and charge carrier dynamics of the MXene. The investigation revealed the carrier lifetime is critically influenced by rotations per minute (rpm), e.g. showed by a notably swifter decay lifetime at 10 000 rpm compared to 7000 rpm. The electronic relaxation probed using the time-resolved photoluminescence (TRPL) technique exhibits average decay times (τav) of 5.3 ns and 5.13 ns at 7k and 10k rpm, respectively, which confirms that the optical properties of the MXene are strongly affected by the centrifugation speed. The synthesized MXene at 10k rpm typically suggests that radiative processes are due to a longer decay lifetime and it experiences fewer non-radiative losses, resulting in its enhanced luminescence properties.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00625E
Cobalt oxide (CoOx) derived from a zeolitic imidazolate framework (ZIF) was modified with sulfur-doped vanadium oxide (VOx) using an impregnation method. The presence of inorganic sulfur in the mixed metal oxide matrix was confirmed through various physicochemical and spectroscopic techniques. The hybrid material designated as CoOx–S–VOx was applied as a catalyst for rapid reduction of toxic chromium, Cr(VI), in the presence of sodium borohydride, NaBH4. CoOx–S–VOx + NaBH4 (1 mmol) reduced Cr(VI) to Cr(III) within three minutes (3 min). The same catalyst possessing a band gap of ∼3.14 eV served as an effective photocatalyst for the degradation of methyl orange (MO) dye on irradiating with UV-light. The optimization of different parameters indicated that the degradation of photocatalytic dye proceeded very efficiently within 15 min with a total mineralization of 80.06%. The dye degradation experiments carried out under both light and dark phase conditions truly signified the impact of light irradiation on MO degradation. Mott–Schottky analysis and ultraviolet photoelectron spectroscopy (UPS) were performed to calculate the band edge positions of the material. Both the aforementioned analyses predicted that the hybrid catalyst possessed a perfect band structure that could provide high activity to the material. The mechanistic study of the dye degradation process suggested that the MO decomposition was mostly caused by free radicals. The presence of sulfur was considered to play an active role in enhancing the dye degradation process by reducing the electron–hole recombination rate. The catalyst was recyclable for ten consecutive cycles without any significant loss in catalytic activity.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00867C
Two-dimensional (2D) materials have become a hot topic in materials science, electronics, optoelectronics, and other fields. However, the practical applications of 2D materials rely heavily on the reliable synthesis of large-area, high-quality materials, which still poses a significant challenge. In this study, we present a detailed investigation into the Na2WO4-assisted synthesis of WS2. Our findings reveal that the substrate temperature and the sequence and duration of introducing S vapor are critical factors in manipulating the morphology of the WS2 products. Monolayer, thick film, and one-dimensional nanostructures can be obtained by varying the substrate temperature and the introduction sequence of S vapor. Furthermore, the introduction sequence and duration of S vapor can significantly impact the monolayer films' optical and electrical properties. Films synthesized with the introduction of S vapor before the evaporation of the W source exhibited strong photoluminescence (PL) emission, with a greater contribution from excitons. In contrast, films synthesized with the introduction of S vapor after the evaporation of the W source showed reduced PL emission, with a greater contribution from trions. Additionally, field effect transistors based on films synthesized with the introduction of S vapor before the evaporation of the W source displayed a larger threshold voltage and higher electron mobility. These findings suggest that the Na2WO4-assisted synthesis method for WS2 is highly controllable and pave the way for utilizing these monolayer WS2 materials for technological applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00332A
This study aims to perform biological assessments of an electroactive and anti-infection scaffold based on polycaprolactone/0.5 wt% silver nanoparticles (PCL/AgNPs) that was fabricated using a green synthesis approach followed by a 3D printing method without utilization of any toxic solvents, which has not been explored previously. For this purpose, human Wharton's jelly mesenchymal stem cells (hWJ-MSCs) were used as a cell source to explore the biocompatibility and the ability to induce the osteogenesis process on the fabricated PCL and PCL/AgNPs scaffolds. Scanning electron microscopy (SEM), confocal microscopy and an alamar blue assay up to day 14 revealed that the PCL/AgNPs scaffolds have better cell attachment, penetration and proliferation than the PCL scaffolds. A gene expression study up to day 21 using the reverse transcription-quantitative polymerase chain reaction (RT-qPCR) showed that the PCL/AgNPs scaffolds have better osteogenic differentiation at the gene level than the PCL scaffolds. This is indicated by the 2–3 fold greater expression of runt-related transcription factor 2 (RUNX2), collagen type I alpha 1 chain (COL1A1), and osteopontin (OPN) than the PCL scaffold. A protein expression study up to day 21 using immunocytochemistry and detection of alkaline phosphatase (ALP) revealed that the PCL/AgNPs scaffolds have better osteogenic differentiation at the protein level than the PCL scaffolds. This is shown by the observed collagen type I and osteopontin protein, and ALP activity at day 21 of PCL/AgNPs scaffolds (768 U L−1) which is 1.3 times higher than that of the PCL scaffolds (578 U L−1). These biological assessments showed that the combination of a green synthesis approach to prepare AgNPs and solvent-free 3D printing methods to fabricate the PCL/AgNPs scaffolds led to better biocompatibility and ability to induce the osteogenesis process, which is attractive for bone tissue engineering and regenerative medicine applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00308F
Barium zirconate (BaZrO3 or BZO) and barium cerate (BaCeO3 or BCO) are among the best-performing proton-conducting oxides used as electrolytes in all-solid-state fuel and/or electrolysis cells. During synthesis, they are seeded with oxygen vacancies (V2+O), which charge-compensate with acceptor dopants such as yttrium (Y−Zr) and, upon exposure to water vapor, are replaced by interstitial protons (H+i). Here, we investigate this and alternative processes for protonation by calculating defect formation energies, concentrations, and migration barriers for several relevant species, including H+i, V2+O, interstitial oxygen (O2−i), and interstitial hydroxide (OH−i), using density functional theory. We confirm that V2+O are favorable under typical operating conditions, although at lower partial pressures of H2 gas and wet conditions, H+i becomes the dominant donor species. Higher H+i concentrations in BCO than in BZO under comparable conditions help to explain the higher conductivity measured in BCO. OH−i species are present in low concentrations in the bulk (particularly in BZO; they may incorporate in BCO under wet conditions), and their migration is slow; however, they may form at surfaces and help seed materials with H+i. Alloying BZO and BCO improves ionic conduction in general, although the presence of native defects tends to impede kinetics. Our results show that high ionic conductivity can be achieved through optimizing synthesis conditions to maximize the concentrations of H+i, as well as reducing defect-rich regions such as grain boundaries.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00694H
In this study, the ambient temperature humidity sensing properties of solvothermally synthesized MnFe2O4 (MFO) nanospheres on interconnected comb-like silver electrodes were studied systematically. The sensing results revealed that the resistance of MFO decreased as the relative humidity (RH) increased owing to negative RH sensing characteristics. The prepared spinel-structured MFO sensor exhibited a wide humidity detection range (11% to 85% – static method), low hysteresis (∼5%) between the adsorption and desorption curves, high sensitivity (1.930 MΩ/%RH) and excellent detection resolution (2% RH). A scanning Kelvin probe (SKP) system was used to investigate the influence of different percentages of RH conditions on the surface potential of the sensor. The results showed that humidity directly affected the material's work function (ϕ) and contact potential difference (CPD). Finally, the fabricated sensor was integrated and tested in real-time samples, such as baby diapers, finger humidity for contactless switches, sweat pads, human breath for breath analysis/monitoring, and skin for the detection and monitoring of moisture levels.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00634D
Electrochemical detection of salivary nitrite (NO2−) is gaining importance in establishing screening protocols for identifying people with oral diseases and other clinical conditions associated with nitric oxide biology. This work demonstrates smart sensing of salivary NO2− levels through a point-of-care (POC) electrochemical approach. The electrochemical sensor was prepared using copper chlorophyllin (CuCP) as an enzyme mimic and electrodeposited onto multi-walled carbon nanotubes (MWCNTs)-functionalized screen-printed carbon electrodes. The morphology and composition of the nanocomposite-modified printed sensors were evaluated using field-emission scanning electron microscopy (FE-SEM) and X-ray photoelectron spectroscopy (XPS). Electrochemical techniques such as cyclic voltammetry and linear sweep voltammetry were used to characterize the electrochemical sensor and measure the nitrite levels. The modified CuCP-MWCNTs-SPCE allowed the electrochemical sensing of nitrite over a wide range of concentrations (10 μM to 10 mM) in standard and human saliva samples. The electrochemical activation of CuCP on MWCNTs enabled the sensitive detection of nitrite. The practical applicability of the enzyme mimic-based sensing platform was tested in real human saliva samples (n = 5) to enable POC measurement. The results of the electrochemical sensors are validated with a commercial Griess reagent test.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00605K
Personal protective equipment (PPE), especially face masks, has received much attention as a quick reaction to pandemic outbreaks to prevent infections caused by airborne microorganisms. Single-use masks are generally made of synthetic polymers such as polypropylene. Discarding the used masks causes serious environmental pollution. Incineration is an energy-intensive process for treating used masks. Therefore, in order to meet the urgent requirement to minimize the use of synthetic polymers in single-use masks, we developed a combination coating comprising of multi-charged metal complexes anchored on TiO2 and binary nanoparticles containing silver and copper on cotton substrates as anti-bacterial inserts in face masks. The coatings have shown excellent activity against both Gram-negative and Gram-positive bacteria. >99.9% activity against bacteria under standard test conditions and after exposure to extreme conditions of humidity (>90% RH, 45 °C, 6 h), temperature (>110 °C, 6 h), and multiple cycles of washing confirms high anti-bacterial action combined with excellent environmental stability. The combination coatings exhibited excellent activity against bacterial strains that were partially resistant to already proven anti-bacterial agents like silver-copper nanoparticles. With differential partial pressure as low as 1.1 Pa cm−2 confirming excellent breathability, good shelf life (exceeding 5 months under ambient conditions), comfort, and cooling effects, these coatings are promising candidates for anti-microbial inserts in cloth-based and otherwise all-polymeric PPE.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00577A
Radiodynamic therapy treats deep-seated tumors by exploiting radiosensitizers (RSs) that are delivered to tumors and produce reactive oxygen species upon X-ray irradiation. Octahedral molybdenum clusters (Mo6) have shown promise as RSs, but their direct administration is hampered by their limited stability and low solubility in the biological medium. Association of the Mo6 clusters with organic polymers can overcome this issue and improve their bioavailability. Herein, we have conjugated a dibenzocyclooctyne-functionalized N-(2-hydroxypropyl)methacrylamide copolymer with a Mo6 cluster bearing azido ligands via a copper-free click reaction. The resulting nanosized Mo6 cluster/polymer conjugate exhibited long-term stability of its colloidal and luminescence properties in phosphate-buffered saline, and displayed photosensitized formation of singlet oxygen, affirming its potential for photodynamic processes. The conjugate was not toxic towards HeLa cells, demonstrated phototoxic effects upon blue-light irradiation, with an better therapeutic window than the bare Mo6 cluster, and showed promise as an RS, enhancing cell growth suppression upon X-ray irradiation. Overall, this nanosystem constitutes a propitious theranostic tool for photo/radiodynamic applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00611E
Graphene (G) has established itself as an exciting prospect for a broad range of applications owing to its remarkable properties. Recent innovations in chiral nanosystems have led to sensors, drug delivery, catalysis, etc. owing to the stereospecific interactions between various nanosystems and enantiomers. As the molecular structure of G itself is achiral introducing chirality in G by simple attachment of a functional group (a chiral ligand) on the G nanosheet may result in more diverse applications. Herein, we demonstrate direct liquid phase exfoliation and chiral induction in G nanosheets abbreviated as L-graphene and D-graphene in the presence of chiral L-tyrosine and D-tyrosine and by applying high-temperature sonication. The obtained exfoliated nanosheets demonstrated stable chirality confirmed by circular dichroism. Fourier transform infrared (FTIR) spectra, Raman spectroscopy, transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and differential scanning calorimetry (DSC) showed functional, structural, morphological, surface, and thermal characteristics of L-graphene and D-graphene. The hemo-compatibility of these chiral graphenes was evaluated for the very first time utilizing human red blood cells. Lastly, for the very first time, an attempt was made to explore enantiomeric binding between chiral L-graphene and D-graphene with microRNA (miR-205) and their possibility towards chirality-mediated gene delivery in prostate cancerous cells.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00775H
Lanthanide-doped upconversion nanoparticles (UCNPs), as multifunctional light sources, are finding utility in diverse applications ranging from biotechnology to light harvesting. However, the main challenge in realizing their full potential lies in achieving bright and efficient photon upconversion (UC). In this study, we present a novel approach to fabricate an array of gold nanoantennas arranged in a hexagonal lattice using a simple and inexpensive colloidal lithography technique, and demonstrate a significant enhancement of UC photoluminescence (UCPL) by up to 35-fold through plasmon-enhanced photoexcitation and emission. To elucidate the underlying physical mechanisms responsible for the observed UCPL enhancement, we provide a comprehensive theoretical and experimental characterization, including a detailed photophysical description and numerical simulations of the spatial electric field distribution. Our results shed light on the fundamental principles governing the enhanced UCNPs and pave the way for their potential applications in photonic devices.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00645J
Materials based on typical inorganic compounds, along with their embodied metal-specific features like redox, magnetic, catalytic and spectroscopic properties, in their as-synthesized economical, end-user friendly and commercially viable gel states, have manifold practical and strategic advantages. Along these lines, the work presented herein aims to explore the usefulness of porous gel-based inorganic compounds, in their original as-synthesized states, for probing their combined electrical, magnetic and adsorption properties. Accordingly, we have synthesized and thoroughly characterized a benzene dicarboxylic acid based Cr(III)-metallogel for magnetic and electrical device fabrication. The metallogel shows an interesting NMOP morphology and is thoroughly characterized using various microscopic and spectroscopic techniques. Furthermore, rheological studies on the resultant metallogel reveal its interesting thixotropic behaviour. The Cr-gel has been successfully utilized for fabricating an electrical Schottky barrier diode with a befitting conductivity value of 1.61 × 10−2 S cm−1. Moreover, the free immobilized azide group, featuring in-built charge-separated resonance structures, acts as a proton carrier facilitator-cum-transporter and shows an impressive proton conductivity value of 3.3 × 10−4 S cm−1 at 95% relative humidity and 85 °C. The presence of paramagnetic chromium ions also renders a special physicochemical property, namely magnetism, to the system. The porous and magnetic nature of the as-synthesized metallogel was also evaluated. DC magnetic susceptibility data confirm the antiferromagnetic nature of the material. Gas sorption studies, on the other hand, confirm the porous nature and show the selective CO2 uptake ability of the xerogel. Subsequently, the as-synthesized, by default porous, magnetic metallogel was utilized as an adsorbent for removing toxic organic dyes like methylene blue, rhodamine B and crystal violet. Interestingly, the as-prepared metallogel also enables the substantial release of the adsorbed dye molecules for re-use. To the best of our knowledge, this kind of electrical–magnetic Cr-gel based wastewater treatment technique was not reported hitherto in the literature but has a huge potential application in adsorbent based environmental remediation as well as in magnetic or electrical device fabrication.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00563A
Gel electrolyte plays a vital role in the valve-regulated lead acid battery. To address this, we formulate a gel polymer electrolyte containing poly(vinyl alcohol) as the base matrix and manganese dioxide as an additive. The addition of manganese dioxide into poly(vinyl alcohol) increases the ionic conductivity of the gel. Chemical interaction between poly(vinyl alcohol) and manganese dioxide is confirmed by Fourier transform infrared spectroscopy. Electrochemical characterisations such as cyclic voltammetry, electrochemical impedance spectroscopy and potentiodynamic polarisation suggest that 3 wt% manganese dioxide in the poly(vinyl alcohol) gel system displays better electrochemical performance. The galvanostatic charge–discharge technique reveals that the battery device with an optimised gel system showed the highest discharge capacity of 9.080 μA h at a current density of 87.5 μA cm−2 and 81% discharge capacity after 500 steady cycles.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00209H
The development of high-performance electrocatalysts is critical for enhancing the performance and commercial viability of direct methanol fuel cells (DMFCs), which hold the potential to transform the way we power portable electronics and off-grid systems. In this study, we have employed the gas-diffusion electrocrystallization process (GDEx) at room temperature to synthesize platinum nanoclusters (NCs), using different concentrations of polyvinylpyrrolidone (PVP) to stabilize the NPs. The morphology, structure, and composition of the Pt NCs were characterized by transmission electron microscopy (TEM), scanning electron microscopy (SEM), Single-particle inductively coupled plasma-sector field mass spectrometry (spICP-SFMS) and X-ray diffraction (XRD). Moreover, we assessed the electrocatalytic activity of the Pt NCs for methanol oxidation in both acidic and alkaline media. TEM and SEM analyses revealed Pt NCs of 30 nm–60, composed of much smaller primary nanoparticles with a diameter ranging from 2–4 nm. PVP played a crucial role in preventing diffusion limited aggregation of the Pt NCs. PVP-stabilized GDEx-made Pt NCs demonstrated superior electrocatalytic activity for methanol oxidation compared to aggregated Pt NCs and commercial Pt/C, which can be attributed to the porous structure of the Pt NCs, resulting in a high effective surface area. This study underscores the potential of the GDEx process as a simple and efficient strategy for synthesizing nanomaterials with remarkable catalytic activity and stability for electrochemical energy applications such as direct methanol fuel cells.
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